(-)-1,4-Di-O-methyl-L-threitol

Description

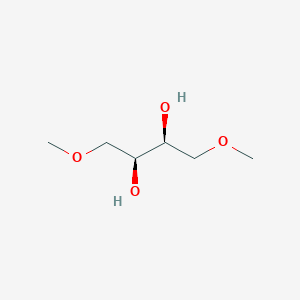

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1,4-dimethoxybutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXJVYUZWDGUBO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(COC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]([C@H](COC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448698 | |

| Record name | (-)-1,4-Di-O-methyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50622-10-1 | |

| Record name | (-)-1,4-Di-O-methyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (-)-1,4-Di-O-methyl-L-threitol: A Chiral Building Block for Synthetic Chemistry

Introduction: Unveiling the Potential of a C₂-Symmetric Chiral Diol

(-)-1,4-Di-O-methyl-L-threitol, with the CAS number 50622-10-1, is a valuable chiral building block in the arsenal of synthetic organic chemists. Its C₂-symmetric backbone, derived from L-threitol, offers a stereochemically defined scaffold that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, expected analytical characteristics, and potential applications of this versatile molecule, tailored for researchers, scientists, and professionals in the field of drug development. The strategic placement of its methoxy and hydroxyl functionalities makes it an attractive starting material or auxiliary for asymmetric synthesis, enabling the selective formation of desired stereoisomers—a critical aspect in the development of pharmaceuticals and other bioactive compounds.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. While extensive experimental data for this compound is not widely published, a compilation of available and predicted data provides a solid foundation for its handling and application.

| Property | Value | Source |

| CAS Number | 50622-10-1 | [1] |

| Molecular Formula | C₆H₁₄O₄ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 28-30 °C | [1] |

| Boiling Point | 68 °C at 0.2 Torr | [1] |

| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [1] |

| Optical Activity | [α]₂₀/D 1.8 ± 0.1°, c = 1.9% in methanol | [1] |

| pKa (Predicted) | 13.27 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

These properties suggest that this compound is a low-melting solid or oil at room temperature, necessitating refrigerated storage to maintain its stability and prevent degradation. Its solubility in methanol indicates its polar nature, a characteristic that should be considered when selecting reaction solvents.

Synthesis of this compound: A Proposed Pathway

However, a more direct approach can be envisioned by exploiting the potential for selective reaction at the less sterically hindered primary hydroxyl groups. A Williamson ether synthesis under carefully controlled conditions would be a suitable method.

Proposed Synthetic Protocol

Step 1: Deprotonation of L-Threitol

-

To a stirred solution of L-threitol (1.0 eq) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), slowly add a slight excess of a strong base (e.g., sodium hydride, 2.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the hydroxyl groups, forming the corresponding alkoxides. The alkoxide is a much stronger nucleophile than the neutral hydroxyl group, which is necessary for the subsequent etherification step. The stoichiometry is adjusted to deprotonate both primary and secondary hydroxyls initially, with the expectation of higher reactivity at the primary positions in the subsequent step.

Step 2: Methylation

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a methylating agent, such as methyl iodide (CH₃I, 2.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 2.2 eq), to the stirred suspension of the L-threitol dialkoxide.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: Methyl iodide is a classic electrophile for Williamson ether synthesis. The reaction proceeds via an Sₙ2 mechanism where the alkoxide nucleophile attacks the methyl group of the methylating agent. By using a stoichiometric amount of the methylating agent, we aim to selectively methylate the more accessible and reactive primary alkoxides over the more sterically hindered secondary ones.

Step 3: Work-up and Purification

-

Upon completion of the reaction, cautiously quench the excess sodium hydride by the slow addition of water or ethanol at 0 °C.

-

Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and its optical rotation should be measured and compared with the reported value. The absence of signals corresponding to the starting material and over-methylated byproducts will validate the success of the synthesis and purification.

Visualizing the Synthetic Workflow

Caption: Proposed synthesis of this compound.

Structural Elucidation: Spectroscopic Signatures

As specific, published spectroscopic data for this compound is scarce, this section provides an expert prediction of the expected spectral characteristics based on the compound's structure and data from analogous molecules. These predictions can guide researchers in the characterization of their synthesized material.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to be relatively simple due to the molecule's C₂ symmetry.

-

-OCH₃ protons: A sharp singlet at approximately 3.3-3.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.

-

-CH₂- protons: The two methylene groups (C1 and C4) are chemically equivalent. The two protons on each methylene group are diastereotopic and will likely appear as a multiplet, or two separate multiplets, in the range of 3.4-3.7 ppm, integrating to a total of 4 protons. The protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2][3]

-

-CH- protons: The two methine protons (C2 and C3) are equivalent and are expected to appear as a multiplet around 3.6-3.9 ppm, integrating to 2 protons.

-

-OH protons: The two hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the C₂ symmetry of the molecule, showing only three distinct signals.

-

-OCH₃ carbon: A signal at approximately 58-60 ppm.

-

-CH₂- carbon: A signal for the C1 and C4 carbons in the range of 70-75 ppm. Carbon atoms bonded to an oxygen in an ether typically absorb between δ 65 and δ 90.[3]

-

-CH- carbon: A signal for the C2 and C3 carbons at approximately 70-75 ppm.

FT-IR Spectroscopy

The FT-IR spectrum will be characterized by the following key absorptions:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.

-

C-O stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region, indicative of the C-O ether linkages.

Mass Spectrometry

In a mass spectrum obtained via electrospray ionization (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺ at m/z 151.0965 (calculated for C₆H₁₅O₄⁺) and potentially a sodium adduct [M+Na]⁺ at m/z 173.0784 (calculated for C₆H₁₄O₄Na⁺). Fragmentation patterns would likely involve the loss of water, formaldehyde, or methanol from the parent ion.

Applications in Asymmetric Synthesis and Drug Development

The true value of this compound lies in its potential applications as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis. Its C₂ symmetry is particularly advantageous as it simplifies the stereochemical analysis of reaction products and often leads to higher levels of stereoselectivity.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The hydroxyl groups of this compound can be functionalized to attach to a substrate, for example, through the formation of an ester or an acetal. The chiral environment provided by the threitol backbone can then influence the facial selectivity of reactions such as alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.

As a Precursor to Chiral Ligands

The diol functionality of this compound serves as a handle for the synthesis of more complex chiral ligands. For instance, the hydroxyl groups can be converted to phosphines, amines, or other coordinating groups to generate bidentate ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or allylic alkylation. The C₂ symmetry of the resulting ligands can be highly effective in creating a well-defined and predictable chiral pocket around the metal center, leading to high enantioselectivities.

Role in Drug Development

The synthesis of enantiomerically pure drug candidates is a cornerstone of modern drug development. Chiral building blocks like this compound can be incorporated into the carbon skeleton of a target molecule, introducing the desired stereochemistry early in the synthetic sequence. This "chiral pool" approach is often more efficient than methods that rely on chiral resolution or late-stage asymmetric transformations. The structural motifs derived from threitol can be found in various classes of natural products and pharmaceuticals, making its derivatives valuable intermediates.

Safety and Handling: Ensuring a Secure Research Environment

While this compound is not classified as a hazardous substance according to available safety data sheets for similar compounds, it is imperative to adhere to standard laboratory safety practices when handling any chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with volatile solvents.

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C to ensure its long-term stability.[1]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations. Avoid generating dust if the material is in solid form.

-

First Aid: In case of contact with eyes or skin, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a chiral building block with significant potential for applications in asymmetric synthesis and drug development. While detailed experimental data for this specific compound is not extensively documented, its structural relationship to other well-studied C₂-symmetric diols allows for reliable predictions of its properties and reactivity. This guide has provided a comprehensive overview of its known physicochemical characteristics, a proposed synthetic pathway, expected spectroscopic signatures, and a discussion of its potential applications. As the demand for enantiomerically pure compounds continues to grow, the utility of versatile chiral building blocks like this compound is poised to become increasingly important in advancing the frontiers of chemical synthesis.

References

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

-

Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Retrieved from [Link]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

- [Referenced text not found in search results]

-

Chemdad Co., Ltd. This compound. Retrieved from [Link]

Sources

(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol chemical structure

A Strategic Chiral Auxiliary for Boronic Ester Homologation

Executive Summary

(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol (DMB) is a

This guide details the structural properties, synthesis, and mechanistic applications of DMB, designed for researchers requiring high-fidelity chirality transfer in drug discovery and complex natural product synthesis.

Structural Analysis & Physicochemical Properties[1]

Molecular Architecture

The efficacy of DMB arises from its

-

Configuration:

. -

Conformation: In solution, the methoxy groups generally adopt a trans-diaxial-like orientation relative to the hydroxyls to minimize dipole repulsion, creating a defined chiral pocket when complexed with boron.

-

State: Low-melting solid or viscous liquid. This liquid state at slightly elevated temperatures allows for solvent-free mixing in some protocols, unlike the crystalline pinanediol.

Key Physical Data

| Property | Value | Notes |

| CAS Number | 50622-10-1 | |

| Molecular Formula | ||

| Molecular Weight | 150.17 g/mol | |

| Melting Point | 28–30 °C | Often handled as a supercooled liquid. |

| Optical Rotation | (c = 1.9% in MeOH). Note: The rotation is extremely low. Do not rely solely on polarimetry for ee% determination; use chiral GC or derivatization. | |

| Solubility | High | Soluble in MeOH, EtOH, |

Synthesis & Sourcing

While commercially available, DMB is frequently synthesized in-house from the inexpensive chiral pool material L-tartaric acid . This ensures cost-efficiency for large-scale campaigns.

Synthetic Route

The standard protocol involves the methylation of the hydroxyl groups of a tartrate ester followed by reduction, or the reduction of a dimethyl tartrate followed by methylation. The most robust route for high optical purity is:

-

Esterification: L-Tartaric acid

Dimethyl L-tartrate. -

Methylation: Dimethyl L-tartrate

Dimethyl 2,3-dimethoxysuccinate (using -

Reduction: Dimethyl 2,3-dimethoxysuccinate

(S,S)-1,4-dimethoxy-2,3-butanediol (using

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis of DMB from L-Tartaric Acid.

Mechanistic Utility: The Matteson Homologation[4][5][6]

The primary application of DMB is in the Matteson Homologation , a method for extending boronic esters by one carbon atom with high stereocontrol.

Why DMB over Pinanediol?

Pinanediol is the "standard" auxiliary, but it forms boronic esters that are exceptionally stable—often too stable. Removing the pinanediol group to release the free boronic acid or alcohol requires harsh conditions (e.g.,

DMB Advantage: DMB boronic esters maintain high diastereoselectivity (dr > 98:2) but are significantly easier to hydrolyze or transesterify (e.g., with diethanolamine) due to the absence of the rigid bicyclic framework found in pinanediol.

Mechanism of Action

-

Formation: DMB condenses with a boronic acid to form the chiral boronate.

-

Insertion: Reaction with (dichloromethyl)lithium (

) generates a boronate "ate" complex. -

Stereoselective Migration: The

-symmetric DMB ligand directs the migration of the alkyl group to the carbon atom displacing the chloride. The chirality of the diol dictates which face of the enolate-like intermediate is accessible.

Homologation Pathway

Figure 2: The Matteson Homologation cycle using DMB as the chiral director.

Experimental Protocols

Protocol A: Preparation of DMB-Boronate Ester

This procedure converts a generic boronic acid into the DMB-protected ester.

Reagents:

-

Aryl/Alkyl Boronic Acid (1.0 equiv)[1]

-

(S,S)-1,4-Dimethoxy-2,3-butanediol (1.05 equiv)

-

Magnesium Sulfate (

, anhydrous) -

Dichloromethane (

)

Procedure:

-

Dissolution: Dissolve the boronic acid (e.g., phenylboronic acid, 10 mmol) in

(50 mL) under an inert atmosphere ( -

Addition: Add (S,S)-DMB (10.5 mmol) and anhydrous

(2 g). -

Stirring: Stir vigorously at room temperature (20–25 °C) for 16 hours. The

acts as a dehydrating agent to drive the equilibrium forward. -

Filtration: Filter the mixture through a fritted glass funnel to remove the hydrated salts.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Most DMB esters are sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Homologation with Dichloromethyllithium

Standard chain extension.

Reagents:

-

DMB-Boronate Ester (from Protocol A)

-

Dichloromethane (anhydrous)[1]

-

n-Butyllithium (2.5 M in hexanes)[1]

-

Zinc Chloride (

, anhydrous, 0.5–1.0 M in THF)

Procedure:

-

Preparation of

: In a flame-dried flask, add anhydrous THF and -

Substrate Addition: Dissolve the DMB-boronate ester in minimal THF and add dropwise to the

solution at -100 °C. -

Complexation: Stir for 30 min to form the "ate" complex.

-

Migration: Add anhydrous

solution (1.0 equiv). Allow the reaction to warm slowly to room temperature over 12 hours. -

Workup: Quench with saturated

. Extract with -

Result: The resulting

-chloro boronic ester is ready for nucleophilic displacement (e.g., with Grignard reagents or alkoxides).

Quality Control & Characterization

Due to the low optical rotation of DMB, standard polarimetry is insufficient for rigorous QC.

NMR Fingerprint

-

NMR (CDCl3, 400 MHz): Look for the characteristic methoxy singlets at

-

NMR: Distinct signals for the methoxy carbons (

Enantiomeric Purity Check

To verify the ee% of the auxiliary (or the final product):

-

Derivatization: React a small aliquot of the diol with Mosher's acid chloride.

-

Analysis: Analyze the resulting ester via

NMR or HPLC. The diastereomeric ratio of the Mosher ester corresponds to the enantiomeric ratio of the diol.

References

- Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media.

-

Sigma-Aldrich. (n.d.). (S,S)-(−)-1,4-Dimethoxy-2,3-butanediol Product Sheet. Retrieved from (Source for physical constants and optical rotation data).

- Seebach, D., et al. (1980). Tartaric Acid Esters as Chiral Auxiliaries. Angewandte Chemie International Edition.

-

Hovelmann, C. H., & Muniz, K. (2005). An electrophilic cleavage procedure for the asymmetric dihydroxylation: direct enantioselective synthesis of cyclic boronic esters from olefins. Chemistry – A European Journal. (Discusses cleavage strategies for boronic esters).

- Matteson, D. S., et al. (1983). Synthesis of chiral boronic esters from (S,S)-1,4-dimethoxy-2,3-butanediol. Organometallics.

Sources

Introduction: The Role of Threitol and Protecting Groups in Synthesis

An In-depth Technical Guide to the Strategic Differentiation of 1,4-di-O-methyl and 1,4-di-O-benzyl Threitol

In the intricate field of drug discovery and development, the precise construction of complex, stereochemically-defined molecules is paramount. Chiral building blocks—molecular fragments with specific three-dimensional arrangements—serve as fundamental starting points for these syntheses.[1] Threitol, a four-carbon sugar alcohol, is a valuable C4 chiral building block utilized as a precursor in the synthesis of pharmaceuticals and chiral auxiliaries.[2][3] However, its utility is contingent on the strategic manipulation of its four hydroxyl (-OH) groups. To achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses, chemists employ a critical strategy: the use of protecting groups.

A protecting group is a molecular entity that is temporarily attached to a functional group to mask its reactivity.[4] This allows chemical transformations to be performed elsewhere in the molecule. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under specific conditions that do not affect the rest of the molecule.[5][6]

This guide provides an in-depth technical analysis of two common protected forms of L-threitol: 1,4-di-O-methyl-L-threitol and 1,4-di-O-benzyl-L-threitol . We will explore the causality behind choosing one over the other, detailing their synthesis, properties, and deprotection strategies, with a focus on their application in pharmaceutical research.

The Strategic Choice: Methyl vs. Benzyl Ethers as Protecting Groups

The selection of a protecting group is a tactical decision that can define the success of a synthetic route. Both methyl (Me) and benzyl (Bn) ethers are common choices for protecting alcohols, but their distinct chemical properties dictate their suitability for different synthetic pathways.

-

Methyl Ethers: Known for their exceptional stability, methyl ethers are robust and unreactive towards most common reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[7] This stability, however, comes at a cost: their removal (deprotection) requires harsh, often strongly acidic and nucleophilic conditions (e.g., BBr₃ or HBr), which can compromise other sensitive functional groups in the molecule.[7][8] They are typically employed when a permanent or late-stage protecting group is needed.

-

Benzyl Ethers: Benzyl ethers offer a different strategic advantage. While stable to a wide range of basic, acidic, and organometallic reagents, they are uniquely susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[9] This deprotection method is remarkably mild and highly specific, leaving most other functional groups intact. This "orthogonal" removal strategy makes benzyl ethers exceptionally useful in complex syntheses where multiple protecting groups are present.[4]

The fundamental difference lies in the deprotection mechanism. The cleavage of a methyl ether is a difficult nucleophilic substitution, whereas the cleavage of a benzyl ether is a facile hydrogenolysis reaction at the benzylic C-O bond.

Visualizing the Core Structures

To understand the comparison, it is essential to visualize the molecules. L-threitol is the parent diol, from which the two protected derivatives are formed by etherification at the primary 1- and 4-positions.

Caption: Chemical structures of L-Threitol and its protected derivatives.

1,4-di-O-benzyl-L-threitol: The Versatile Intermediate

1,4-di-O-benzyl-L-threitol is a widely used chiral building block in organic synthesis, valued for its role as an intermediate in preparing complex molecules like pharmaceuticals and natural products.[10][11]

Synthesis Protocol

The benzylation of threitol's primary hydroxyl groups is typically achieved via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Step-by-Step Methodology:

-

Preparation: To a stirred suspension of sodium hydride (NaH, ~2.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), a solution of L-threitol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

Alkoxide Formation: The mixture is stirred at 0 °C for 1 hour, allowing the formation of the dialkoxide.

-

Benzylation: Benzyl bromide (BnBr, ~2.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-16 hours until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1,4-di-O-benzyl-L-threitol as a white solid.

Properties and Applications

The presence of the bulky, non-polar benzyl groups significantly alters the physical properties of threitol, increasing its hydrophobicity and often rendering it a crystalline solid with a defined melting point (typically 56-59 °C).[10] This crystallinity facilitates purification and handling.

In drug development, 1,4-di-O-benzyl-L-threitol is a key intermediate where the two remaining secondary hydroxyl groups can be further functionalized.[11] After subsequent synthetic steps, the benzyl groups can be cleanly removed to reveal the primary alcohols, a critical step in the final stages of synthesizing a target molecule.

Deprotection Strategy

The key advantage of the benzyl group is its facile removal under mild conditions.

Protocol: Catalytic Hydrogenolysis

-

Setup: 1,4-di-O-benzyl-L-threitol is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.

-

Workup: The mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected L-threitol.

1,4-di-O-methyl-L-threitol: The Robust Scaffold

While less common as a versatile intermediate due to its difficult deprotection, 1,4-di-O-methyl-L-threitol serves a critical role when a highly stable and unreactive scaffold is required.

Synthesis Protocol

The synthesis is analogous to the benzylation, employing the Williamson ether synthesis but with a methylating agent.

Step-by-Step Methodology:

-

Preparation: L-threitol (1.0 equivalent) is dissolved in an anhydrous solvent like THF or DMF, and a strong base such as sodium hydride (NaH, ~2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

-

Alkoxide Formation: The mixture is stirred for 1 hour at 0 °C.

-

Methylation: A methylating agent, such as methyl iodide (MeI, ~2.2 equivalents) or dimethyl sulfate, is added dropwise.

-

Reaction: The reaction is stirred at room temperature overnight.

-

Workup and Purification: The workup is similar to the benzylation protocol, involving quenching with water, extraction, and purification by column chromatography.

Properties and Applications

The small methyl groups have a less dramatic impact on the polarity of threitol compared to benzyl groups. The resulting compound is a stable liquid or low-melting solid. Its primary application is in synthetic routes where the 1- and 4-position alcohols must remain protected under harsh conditions (e.g., strong oxidation or reduction) that would cleave a benzyl ether. It is often used when the methyl ethers are intended to remain in the final target molecule or when a "global deprotection" with a very strong acid is planned as a final step.[5]

Deprotection Strategy

Deprotection of methyl ethers is challenging and requires potent reagents.

Protocol: Boron Tribromide (BBr₃) Cleavage

-

Setup: The 1,4-di-O-methyl-L-threitol is dissolved in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

Reagent Addition: A solution of boron tribromide (BBr₃, >2.0 equivalents) in DCM is added dropwise.

-

Reaction: The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

Workup: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically performed via chromatography.

Comparative Analysis: A Head-to-Head Comparison

The choice between methyl and benzyl protection is a critical strategic decision based on the planned synthetic route.

Caption: Decisional flowchart for selecting methyl vs. benzyl protecting groups.

Data Summary Table

| Feature | 1,4-di-O-methyl-L-threitol | 1,4-di-O-benzyl-L-threitol |

| Molecular Formula | C₆H₁₄O₄ | C₁₈H₂₂O₄ |

| Molecular Weight | 150.17 g/mol | 302.37 g/mol |

| Typical Physical State | Liquid or low-melting solid | White crystalline solid |

| Melting Point | N/A (Low) | 56-59 °C[10] |

| Synthesis Reagents | NaH, MeI (or (MeO)₂SO₂) | NaH, BnBr |

| Stability | Very high; stable to most conditions. | High, but cleaved by catalytic hydrogenation. |

| Deprotection Method | Harsh: BBr₃, TMSI, HBr[7][8] | Mild: Catalytic Hydrogenolysis (H₂, Pd/C)[9] |

| Key Advantage | Extreme Robustness | Orthogonal, Mild Deprotection |

| Primary Application | Stable scaffold for harsh reactions | Versatile intermediate in multi-step synthesis[10][11] |

Conclusion and Future Outlook

The distinction between 1,4-di-O-methyl threitol and 1,4-di-O-benzyl threitol is a clear illustration of the strategic depth required in modern organic synthesis. The choice is not merely about protecting a functional group but about designing a robust and efficient pathway to a complex molecular target.

1,4-di-O-benzyl threitol stands out as the more versatile and widely used intermediate in drug discovery due to the mild and selective nature of its deprotection via hydrogenolysis. This allows for intricate molecular construction where other sensitive functional groups and protecting groups must be preserved.

1,4-di-O-methyl threitol , in contrast, is a specialist's tool. Its unparalleled stability makes it the group of choice when a hydroxyl function must be shielded through exceptionally harsh conditions, or when the methyl ether itself is a desired feature in the final product.

As synthetic chemistry continues to advance, the development of new protecting groups and milder deprotection methods remains a key area of research. However, the fundamental strategic dichotomy presented by the robust methyl ether and the selectively cleavable benzyl ether will ensure that both 1,4-di-O-methyl and 1,4-di-O-benzyl threitol remain essential and complementary tools in the arsenal of researchers, scientists, and drug development professionals.

References

-

MySkinRecipes. (-)-1,4-Di-O-benzyl-L-threitol. [Link]

-

MySkinRecipes. ()-1,4-Di-O-benzyl-D-threitol. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

University of Regensburg. Alcohol Protecting Groups. [Link]

-

Baran Group, The Scripps Research Institute. Protective Groups. [Link]

-

RSC Publishing. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. [Link]

-

PubMed Central (PMC). Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. [Link]

-

Wikipedia. Threitol. [Link]

-

NPTEL. Protecting groups in organic synthesis. [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Threitol - Wikipedia [en.wikipedia.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. mazams.weebly.com [mazams.weebly.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. (-)-1,4-Di-O-benzyl-L-threitol [myskinrecipes.com]

- 11. ()-1,4-Di-O-benzyl-D-threitol [myskinrecipes.com]

An In-depth Technical Guide to the Synonyms and Nomenclature of 1,4-dimethoxy-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dimethoxy-2,3-butanediol is a vicinal diol derivative of butane that holds significance as a chiral building block in organic synthesis. Its stereochemical complexity, arising from two chiral centers, gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and a meso compound, (2R,3S). The precise and unambiguous identification of these stereoisomers is paramount in drug development and other scientific applications where stereochemistry dictates biological activity and physical properties. This guide provides a comprehensive overview of the nomenclature, synonyms, and key identifiers for each stereoisomer of 1,4-dimethoxy-2,3-butanediol, alongside a discussion of their characterization and a representative synthetic protocol.

Stereoisomers and Their Nomenclature

The systematic naming of 1,4-dimethoxy-2,3-butanediol and its stereoisomers follows the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration (R or S) to each chiral center.

Enantiomers:

-

(2R,3R)-1,4-dimethoxy-2,3-butanediol: This enantiomer has the R configuration at both the C2 and C3 positions. It is also commonly referred to as (+)-1,4-Di-O-methyl-D-threitol.[1]

-

(2S,3S)-1,4-dimethoxy-2,3-butanediol: This is the mirror image of the (2R,3R) isomer, with the S configuration at both chiral centers. It is also known by the synonym (-)-1,4-Di-O-methyl-L-threitol.

Meso Compound:

-

(2R,3S)-1,4-dimethoxy-2,3-butanediol: This stereoisomer possesses a plane of symmetry, rendering it achiral despite having two chiral centers. Due to this internal symmetry, it is referred to as a meso compound.

The structural relationships between these stereoisomers are depicted in the following diagram:

Sources

Architects of Asymmetry: A Technical Guide to Chiral Building Blocks from L-Tartaric Acid

The following technical guide details the structural utility, synthesis, and industrial application of chiral building blocks derived from L-tartaric acid.

Executive Summary

L-Tartaric acid (1 ) represents one of the most versatile "chiral pool" resources in modern organic synthesis. As a C2-symmetric dicarboxylic acid abundantly available from the wine industry (as a byproduct of fermentation), it offers a unique combination of low cost, high enantiomeric purity (>99% ee), and structural rigidity.

For drug development professionals, 1 is not merely a resolving agent; it is a scaffold for constructing privileged ligands (TADDOLs), a precursor for non-natural nucleosides, and a starting material for complex total synthesis (e.g., L-biopterin). This guide dissects the chemical causality that makes L-tartaric acid a superior chiral auxiliary and provides validated protocols for its derivatization.

Part 1: The C2 Advantage – Mechanistic Causality

The efficacy of L-tartaric acid derivatives in asymmetric catalysis stems from their C2 symmetry .

Why C2 Symmetry Matters

In a non-symmetrical chiral ligand, the number of possible competing transition states (TS) during a reaction is high, often leading to lower enantioselectivity. A C2-symmetric ligand (like a TADDOL or DIOP derivative) reduces the number of possible competing TS geometries by half.

-

Axis of Rotation: Rotating the molecule 180° yields an identical structure.

-

Steric Environment: This symmetry imposes a "homochiral" steric environment, forcing the incoming substrate into a highly specific trajectory to minimize steric clash.

Key Insight: When converting L-tartaric acid to TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols), the bulky aryl groups block specific quadrants of space, creating a "chiral pocket" that dictates the facial selectivity of nucleophilic attacks on coordinated substrates.

Part 2: The Derivatization Tree

L-Tartaric acid serves as a divergent precursor.[1] The following diagram illustrates the primary families of building blocks accessible from this single parent compound.

Figure 1: The divergent synthesis pathways from L-tartaric acid. Blue indicates the parent; Red/Green/Yellow indicate high-value building block classes.

Part 3: The TADDOL Family – Synthesis & Application

TADDOLs are arguably the most valuable catalytic derivatives of tartaric acid. They function as Lewis acid catalysts (when complexed with Ti or Al) for Diels-Alder reactions, hetero-Diels-Alder reactions, and enantioselective additions.

Synthesis Protocol: (R,R)-TADDOL

This protocol is adapted from the Seebach method, optimized for reproducibility and scale.

Reagents:

-

(R,R)-Dimethyl tartrate (Commercial or prepared from L-tartaric acid)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (pTsOH)

-

Phenylmagnesium bromide (PhMgBr) - 3.0 M in ether

-

Solvents: Toluene, THF, NH4Cl (sat. aq.)

Step-by-Step Methodology:

| Phase | Action | Critical Mechanistic Note |

| 1. Protection | Reflux (R,R)-dimethyl tartrate with 2,2-dimethoxypropane and cat. pTsOH in toluene. Remove methanol azeotropically. | Acetonide Formation: Locks the C2-C3 bond rotation, rigidifying the backbone. The trans-diequatorial arrangement of the esters is favored. |

| 2. Grignard Prep | Flame-dry a 3-neck flask under Ar. Add PhMgBr (4.5 equiv) to anhydrous THF. Cool to 0°C. | Moisture Control: Grignard reagents are intolerant to water. The excess (4.5 eq) ensures full conversion of both ester groups. |

| 3. Addition | Add the protected tartrate solution dropwise to the Grignard reagent. Allow to warm to RT and stir for 12h. | Steric Bulk Addition: The nucleophilic attack occurs on the ester carbonyls. The acetonide protecting group prevents chelation-controlled side reactions. |

| 4. Hydrolysis | Quench with sat. NH4Cl. Extract with Et2O.[2] Wash with brine, dry over MgSO4. | Workup: Careful quenching is required to avoid cleaving the acid-labile acetonide group (maintain pH > 4). |

| 5. Purification | Recrystallize from Hexane/EtOAc. | Purity Check: Target mp: 193-195°C. Optical rotation |

TADDOL Synthesis Workflow Diagram

Figure 2: Step-wise synthesis of TADDOL from dimethyl tartrate.

Part 4: Industrial Applications & Case Studies

Resolution of trans-1,2-Diaminocyclohexane (DACH)

One of the most significant industrial uses of L-tartaric acid is the resolution of racemic trans-1,2-diaminocyclohexane.

-

Significance: The (R,R)-DACH enantiomer is the chiral backbone for Oxaliplatin (colorectal cancer drug) and the Trost Ligand .

-

Method: L-Tartaric acid forms a diastereomeric salt with (R,R)-DACH that is less soluble in water/methanol mixtures than the (S,S)-salt.

-

Yield: This process typically yields >99% ee after two recrystallizations.

Synthesis of L-Biopterin

L-Biopterin (a cofactor for amino acid hydroxylases) requires a specific chiral configuration.[3]

-

Route: L-Tartaric acid is converted to 5-deoxy-L-arabinose via a pivaloyl aldehyde intermediate.[1]

-

Mechanism: The C2 and C3 stereocenters of tartaric acid map directly onto the C3 and C4 positions of the final sugar moiety, eliminating the need for complex asymmetric induction steps.

Part 5: References

-

Seebach, D., et al. (1987). Preparation of TADDOLs from Tartaric Acid. Organic Syntheses. Available at: [Link]

-

Gawroński, J., & Gawrońska, K. (1998). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. Available at: [Link]

-

Lupin Ltd. (2025).[4][5] Tartaric Acid in Pharmaceutical Synthesis: Technical Solution. PatSnap. Available at: [Link] (General landing page for patent verification).

-

Han, S., et al. (2006). Synthesis of (R,R)-1,2-diaminocyclohexane tartrate resolution. Royal Society of Chemistry. Available at: [Link]

-

Pfizer Inc. (2018).[6] Voriconazole Intermediate and Synthesis Method. EPO Patent 3395813. Available at: [Link]

Sources

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. How to Use Tartaric Acid in Pharmaceutical Synthesis [eureka.patsnap.com]

- 6. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]

Methodological & Application

Application Note: Asymmetric Cyclopropanation using (-)-1,4-Di-O-methyl-L-threitol

This guide details the application of (-)-1,4-Di-O-methyl-L-threitol as a C₂-symmetric chiral auxiliary. While often overshadowed by its bulkier TADDOL cousins or the benzyl-ether variants, the dimethyl ether offers unique advantages in specific steric environments and solubility profiles.

This document focuses on its most robust application: Diastereoselective Simmons-Smith Cyclopropanation via Chiral Ketals , a method where the auxiliary acts as a temporary scaffold to transfer chirality with high precision.

Executive Summary

This compound (CAS: 33507-82-3) is a C₂-symmetric chiral diol derived from L-tartaric acid. Unlike monodentate auxiliaries, its C₂ symmetry eliminates the possibility of forming diastereomeric transition states that differ only by catalyst rotation, thereby statistically enhancing stereoselectivity.

Key Applications:

-

Chiral Ketal Auxiliaries: Covalent attachment to enones for directed Simmons-Smith cyclopropanation (primary focus of this guide).[1]

-

Chiral Ligands: Precursor for titanium-mediated Diels-Alder reactions and alkylations.[1]

-

Stoichiometric Control: High recovery rates (>90%) allow for cost-effective recycling.[1]

Mechanism of Action: The C₂-Symmetric Shield

The efficacy of this compound relies on the formation of a rigid dioxolane ring upon condensation with a ketone.

-

Conformational Locking: The 1,4-methoxy groups adopt a trans-diaxial-like orientation to minimize dipole repulsion and steric strain, creating a "chiral pocket."

-

Face Differentiation: When attached to an

-unsaturated ketone, the auxiliary blocks one face of the double bond. -

Directed Attack: The Simmons-Smith reagent (iodomethylzinc carbenoid) is directed to the exposed face, often assisted by coordination to the dioxolane oxygens.[1]

Pathway Visualization

The following diagram illustrates the workflow from protection to auxiliary recovery.

Figure 1: Strategic workflow for using the threitol auxiliary in asymmetric synthesis.

Experimental Protocols

Protocol A: Preparation of the Chiral Ketal

Objective: Covalent attachment of the auxiliary to a cyclic enone (e.g., 2-cyclohexen-1-one).

Reagents:

-

Substrate: 2-Cyclohexen-1-one (10 mmol)

-

Auxiliary: this compound (12 mmol, 1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.5 mmol)[1]

-

Solvent: Benzene or Toluene (50 mL)

-

Drying Agent: 4Å Molecular Sieves or Dean-Stark apparatus

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under nitrogen.

-

Charging: Add the enone, this compound, pTSA, and solvent.

-

Reflux: Heat the mixture to reflux. Monitor water collection in the trap. Stir vigorously for 12–24 hours until TLC indicates consumption of the enone.

-

Workup: Cool to room temperature (RT). Add solid NaHCO₃ (200 mg) to neutralize the acid.[1] Filter the mixture through a pad of Celite.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1) to isolate the chiral ketal.[1]

Critical Checkpoint: The ketal is acid-sensitive. Ensure the neutralization step is thorough before concentration to prevent premature hydrolysis.[1]

Protocol B: Diastereoselective Cyclopropanation

Objective: Stereoselective methylene transfer using the Simmons-Smith reagent.

Reagents:

-

Substrate: Chiral Ketal from Protocol A (1.0 mmol)

-

Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 5.0 mmol)[1]

-

Reagent: Diiodomethane (CH₂I₂) (10.0 mmol)[1]

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or DCM (20 mL)

Procedure:

-

Inert Environment: Flame-dry a two-neck flask and cool under a stream of Argon. Add the Chiral Ketal and anhydrous solvent.[1]

-

Reagent Formation: Cool the solution to -20°C. Add Et₂Zn dropwise via syringe. (Caution: Pyrophoric).[1]

-

Carbenoid Generation: Add CH₂I₂ dropwise over 10 minutes. The solution may become cloudy as the zinc carbenoid (IZnCH₂I) forms.[1]

-

Reaction: Allow the mixture to warm to 0°C and stir for 6–12 hours. Monitor by TLC (the product will have a slightly different R_f than the starting ketal).[1]

-

Quench: Carefully quench by dropwise addition of saturated aqueous NH₄Cl at 0°C. Vigorous gas evolution (ethane) will occur.[1]

-

Extraction: Dilute with Et₂O, separate layers, and wash the organic phase with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][2]

-

Isolation: Concentrate to obtain the crude cyclopropanated ketal.

Data Summary: Typical Performance

| Substrate | Yield (%) | Diastereomeric Excess (de) | Configuration |

|---|---|---|---|

| 2-Cyclohexen-1-one | 85–92% | >90% | Dependent on Aux.[1] Config |

| 2-Cyclopenten-1-one | 80–88% | >88% | Dependent on Aux. Config |

| 3-Methyl-2-cyclohexenone | 75–82% | >95% | Trans-diaxial blocking |

Protocol C: Hydrolysis and Auxiliary Recovery

Objective: Release the chiral product and recover the threitol auxiliary.

Procedure:

-

Dissolve the crude cyclopropanated ketal in MeOH (10 mL/mmol).

-

Add aqueous HCl (1.0 M, 2 equiv) or p-TsOH (0.1 equiv) in water/MeOH.

-

Stir at RT or mild heat (40°C) for 2 hours.

-

Extraction: Evaporate MeOH. Extract the aqueous residue with Et₂O (3x).

-

Organic Layer: Contains the chiral cyclopropyl ketone product.[1]

-

Aqueous Layer: Contains the auxiliary (diol form).

-

-

Recovery: Neutralize the aqueous layer (if necessary), saturate with NaCl, and extract exhaustively with EtOAc or CHCl₃ to recover this compound. Recrystallize or distill if needed (bp ~100°C at 0.5 mmHg).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step B) | Old Et₂Zn or wet solvent.[1] | Use fresh Et₂Zn. Ensure CH₂I₂ is copper-stabilized or freshly distilled.[1] Dry solvents over activated alumina.[1] |

| Poor Diastereoselectivity | Reaction temperature too high.[1] | Maintain -20°C to 0°C. Do not allow to reach RT until completion. |

| Ketal Hydrolysis (Step A) | Incomplete water removal.[1] | Ensure Dean-Stark trap is functioning or use fresh molecular sieves. |

| Low Auxiliary Recovery | High water solubility of diol.[1] | Perform "salting out" (saturation with NaCl) before extracting the aqueous layer during workup.[1] |

References

-

Preparation of Threitol Derivatives: Mash, E. A.; Nelson, K. A.; Van Deusen, S.; Hemperly, S. B. "1,4-Di-O-alkyl Threitols from Tartaric Acid: 1,4-Di-O-benzyl-L-threitol".[3] Organic Syntheses, 1990 , 68,[3] 92. [1]

-

Simmons-Smith Cyclopropanation Mechanism: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction".[1] Organic Reactions, 2001 , 58, 1–415. [1]

- Use of C2-Symmetric Acetals: Mash, E. A. "Enantioselective Cyclopropanation of Chiral Acetals". Synlett, 1991, 1991(08), 529-537.

-

General Chiral Auxiliaries: Gnas, Y.; Glorius, F. "Chiral Auxiliaries — Principles and Recent Applications".[1] Synthesis, 2006 , 12, 1899–1930.

-

Diethylzinc Additions (Contextual): Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes".[1] Chemical Reviews, 1992 , 92, 833–856. [1]

Sources

Application Note: Asymmetric Simmons-Smith Cyclopropanation via Chiral Dioxaborolane Modifiers

Executive Summary

The cyclopropane motif is a privileged pharmacophore in medicinal chemistry, offering metabolic stability and rigid vector orientation (e.g., Saxagliptin, Tasimelteon). While the classic Simmons-Smith reaction utilizes a Zinc-Copper couple (

This guide details the Charette Asymmetric Cyclopropanation , widely regarded as the "gold standard" for converting allylic alcohols into chiral cyclopropanes. By utilizing a chiral dioxaborolane ligand, this method achieves high enantiomeric excesses (>90% ee) through a directed, concerted mechanism. This protocol is designed for scalability, reproducibility, and safety in a drug discovery context.

Mechanistic Insight & Causality

Understanding the coordination chemistry is vital for troubleshooting. The reaction does not proceed via a free carbene. Instead, it involves an iodomethylzinc carbenoid (

The Charette "Butterfly" Transition State

The chiral ligand (a dioxaborolane derived from tartaric acid) acts as a Lewis acid/base scaffold.

-

Ligand Exchange:

reacts with the allylic alcohol to form a zinc alkoxide. -

Complexation: The zinc alkoxide coordinates with the dioxaborolane ligand.

-

Carbenoid Delivery: The iodomethyl group is delivered intramolecularly to the olefin. The boron atom in the ligand anchors the zinc species, while the tartrate backbone imposes steric bias, forcing delivery to a specific face of the alkene.

Diagram 1: Mechanistic Assembly

This diagram illustrates the multi-center coordination required for stereoselectivity.

Figure 1: The assembly of the chiral zinc-boronate complex. The zinc atom (green nodes) bridges the substrate and the carbenoid, directed by the chiral ligand.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled:

| Parameter | Recommendation | Rationale |

| Solvent | Dichloromethane (DCM) or DCE | Critical. Non-coordinating solvents are required. Ethers (THF, Et2O) coordinate to Zinc, disrupting the Lewis acid interaction with the chiral ligand and killing reactivity. |

| Temperature | -10°C to 0°C | Lower temperatures improve enantioselectivity (ee) but significantly retard the rate. 0°C is often the optimal balance. |

| Stoichiometry | 2.0 eq | Excess zinc reagent is sacrificial; it scavenges moisture and ensures full conversion of the carbenoid species. |

| Concentration | 0.2 M to 0.5 M | High dilution minimizes intermolecular side reactions but increases waste. |

| Inert Gas | Argon (preferred) or |

Detailed Protocol: Charette Asymmetric Cyclopropanation

Phase A: Preparation of Chiral Dioxaborolane Ligand (In Situ)

Commercially available ligands can be expensive. In-situ preparation is cost-effective and robust.

Reagents:

-

(R,R)-N,N,N',N'-Tetramethyltartaric acid diamide (1.2 eq)

-

Butylboronic acid (1.2 eq)

-

Dichloromethane (anhydrous)

-

Molecular Sieves (4Å, activated)

Steps:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under Argon flow.

-

Add the tartaric diamide (1.2 eq) and butylboronic acid (1.2 eq).

-

Add anhydrous DCM (0.5 M concentration relative to ligand).

-

Add activated 4Å molecular sieves (approx. 1g per mmol).

-

Stir at Room Temperature (RT) for 1-2 hours. Note: The condensation releases water, which is trapped by the sieves. Clear solution indicates formation.

Phase B: Cyclopropanation Workflow

Reagents:

-

Allylic Alcohol Substrate (1.0 eq)[1]

-

Diethylzinc (

, 1.0 M in hexanes, 2.2 eq) -

Diiodomethane (

, 3.0 eq) -

DCM (anhydrous)

Steps:

-

Substrate Complexation: Cool the ligand solution (from Phase A) to -10°C .

-

Add the allylic alcohol (1.0 eq) via syringe. Stir for 10 minutes.

-

Zinc Addition: Carefully add

(2.2 eq) dropwise over 10 minutes.-

Caution: Exothermic. Gas evolution (Ethane) will occur. Ensure distinct venting needle is present if using a septum.

-

-

Carbenoid Formation: Add

(3.0 eq) dropwise. Maintain temperature between -10°C and 0°C. -

Reaction: Allow the mixture to warm to 0°C and stir for 8–12 hours. Monitor conversion by TLC or GC-MS.

-

Quench (Critical):

-

Cool to -10°C.

-

Slowly add Saturated Aqueous

. Vigorous bubbling will occur. -

Once bubbling ceases, add 1N HCl to solubilize zinc salts.

-

-

Workup: Separate layers. Extract aqueous layer 3x with DCM.

-

Oxidative Clean-up (Optional but Recommended): To remove the boronic acid/ligand residues, treat the crude organic phase with aqueous NaOH (2M) and

(30%) for 30 mins, then separate. This oxidizes the C-B bond, making removal easier.

Diagram 2: Experimental Workflow

Visualizing the sequence of additions to prevent safety hazards.

Figure 2: Step-by-step process flow. Red nodes indicate high-hazard steps requiring strict safety controls.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old | Titrate |

| Low ee (<50%) | Coordinating solvent present (THF). | Ensure no THF was used to dissolve the substrate. Use pure DCM/DCE. |

| No Reaction | Reagents added too fast (exotherm killed active species). | Slow down addition of |

| Product Decomposition | Acid sensitivity of cyclopropane. | Some cyclopropanes are acid-sensitive. Use a buffered quench (NaHCO3) instead of HCl. |

Safety Protocol: Handling Diethylzinc

Hazard Class: Pyrophoric (Cat 1). Reacts violently with water.[2]

-

Engineering Controls: All transfers must be performed in a fume hood with a blast shield.

-

Transfer Technique: Use the double-tipped needle (cannula) technique for large volumes (>10 mL). For smaller volumes, use a gas-tight syringe flushed 3x with Argon.

-

Spill Control: Do not use water. Use dry sand or a Class D fire extinguisher (Met-L-X).

-

Disposal: Quench excess

by diluting with heptane under inert gas, then cooling to -78°C and adding isopropanol dropwise.

References

-

Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes". Journal of the American Chemical Society.[3][4][5]

-

Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands". Journal of the American Chemical Society.[3][4][5]

-

Winstein, S.; Sonnenberg, J. (1961). "Homoconjugation and homoaromaticity". Journal of the American Chemical Society.[3][4][5] (Establishes the hydroxyl directing effect).

-

Deng, J.; et al. (2011). "Density Functional Theory Study of the Mechanism... with Charette Chiral Dioxaborolane Ligand".[4][6] Journal of the American Chemical Society.[3][4][5]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Diethylzinc [commonorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Application & Protocol Guide: Determination of Absolute Configuration Using NMR Shift Reagents

Introduction: The Challenge of Chirality in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of its biological function. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical importance of determining a molecule's absolute configuration.

While X-ray crystallography provides a definitive answer, it requires a suitable single crystal, which is often a significant bottleneck. Nuclear Magnetic Resonance (NMR) spectroscopy, a ubiquitous tool in chemical analysis, offers a powerful and more accessible alternative. In an achiral environment, enantiomers are indistinguishable by NMR, as their physical properties, including their NMR spectra, are identical.[1] The key to unlocking their secrets lies in introducing a chiral auxiliary agent to create a diastereomeric interaction, which lifts this spectral degeneracy.

This guide provides an in-depth exploration of the principles, methodologies, and practical protocols for determining absolute configuration using the two primary classes of NMR shift reagents: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).

Core Principle: Inducing Diastereotopicity

The fundamental strategy underpinning this technique is the conversion of an enantiomeric pair into a diastereomeric pair.[2][3] Enantiomers have identical NMR spectra, but diastereomers do not. This conversion is achieved by introducing a single enantiomer of a chiral reagent that interacts with the analyte.

-

(R)-Analyte + (R)-Reagent → (R,R)-Diastereomer

-

(S)-Analyte + (R)-Reagent → (S,R)-Diastereomer

The resulting (R,R) and (S,R) species are diastereomers and will exhibit distinct chemical shifts (δ) in the NMR spectrum. The magnitude of the chemical shift non-equivalence (Δδ) between corresponding protons in the two diastereomers allows for both the quantification of enantiomeric excess (ee) and, with the appropriate methodology, the determination of the absolute configuration.

Figure 2: Experimental workflow for determining absolute configuration using Mosher's ester analysis.

C. Data Acquisition & Analysis

-

Acquire Spectra: Obtain high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. 2D NMR experiments (like COSY) may be necessary to unambiguously assign all proton signals on both sides of the stereocenter.

-

Assign Signals: Carefully assign the chemical shifts (δ) for as many corresponding protons in the two diastereomers as possible.

-

Calculate Δδ: For each pair of assigned protons, calculate the difference in chemical shifts: Δδ = δS - δR (where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester). [4][5]4. Tabulate Data: Organize the calculated Δδ values in a table, separating the protons on one side of the carbinol center from those on the other.

| Proton(s) | δS (ppm) | δR (ppm) | Δδ (δS - δR) |

| Side L¹ | |||

| H-x | 5.12 | 5.05 | +0.07 |

| H-y | 2.34 | 2.25 | +0.09 |

| Side L² | |||

| H-a | 1.88 | 1.99 | -0.11 |

| H-b | 0.95 | 1.08 | -0.13 |

Table 2: Example data tabulation for a Mosher's ester analysis.

D. Interpretation with the Mosher Model

The Mosher model is based on the principle that the MTPA esters adopt a specific conformation where the carbinol proton (Hc), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃) are eclipsed, placing the phenyl ring in a position to shield nearby protons of the analyte. [3]

-

In this conformation, the protons of the analyte that lie on the same side as the phenyl group will be shielded (experience an upfield shift).

-

By comparing the (R)- and (S)-MTPA esters, we can determine which side of the molecule is shielded.

-

The Rule: Protons with a positive Δδ (δS > δR) are on one side of the plane, and protons with a negative Δδ (δS < δR) are on the other. This distribution directly maps to the absolute configuration of the carbinol center. For a secondary alcohol with substituents L¹ and L², if the protons of L¹ have positive Δδ values and the protons of L² have negative Δδ values, the absolute configuration is as depicted in the model.

Figure 3: A simplified representation of the Mosher model. The plane is defined by the C-O bond and the MTPA moiety. Protons on the side of the phenyl ring are shielded. A consistent pattern of positive and negative Δδ values for the L¹ and L² substituents reveals the absolute configuration.

E. Causality and Trustworthiness

-

Why use both (R)- and (S)-MTPA? This is a critical self-validating step. Analyzing a single diastereomer against the parent alcohol is unreliable due to conformational changes upon derivatization. The comparative analysis (Δδ) effectively cancels out confounding effects and isolates the impact of the chiral auxiliary's configuration. [3]* Kinetic Resolution: It is crucial to drive the derivatization reaction to completion. If the reaction is incomplete, and one enantiomer reacts faster than the other (kinetic resolution), the resulting diastereomers will not accurately reflect the starting material's stereochemistry. Using a slight excess of the Mosher's acid chloride helps to mitigate this. [6]* Reagent Purity: The enantiomeric purity of the Mosher's acid chloride must be very high (>99%). Any contamination with the other enantiomer will lead to the formation of all four possible esters, complicating the spectra and compromising the results.

Conclusion

The use of NMR shift reagents provides a versatile and powerful tool for the determination of absolute configuration and enantiomeric excess. [7]While chiral solvating agents offer a rapid, non-covalent approach ideal for determining enantiomeric purity, chiral derivatizing agents like Mosher's acid provide a robust and well-established method with a predictive model for assigning absolute configuration. [7]The choice of reagent and method will ultimately depend on the specific analyte, the amount of material available, and the research question at hand. By understanding the principles and protocols outlined in this guide, researchers can confidently apply these techniques to their stereochemical analyses, accelerating discovery in chemistry and drug development.

References

-

Determination of Absolute Configuration by NMR Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

-

23.1: NMR Shift Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Carnevale, J., et al. (2012). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. Retrieved from [Link]

-

Determination of absolute configuration. (2024). Pure Chemistry. Retrieved from [Link]

-

Pirkle's alcohol. (n.d.). Wikipedia. Retrieved from [Link]

-

Seco, J. M., et al. (2004). The 1 H NMR Method for the Determination of the Absolute Configuration of 1,2,3- p rim , s ec , s ec- Triols. ResearchGate. Retrieved from [Link]

-

Figueroa, J. S., et al. (2004). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]

-

Moon, L. S., et al. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications. Retrieved from [Link]

-

Baker, F. C., & Miller, H. P. (1983). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Analytical Biochemistry. Retrieved from [Link]

-

Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved from [Link]

-

Lanthanide shift reagents in nmr. (2014). SlideShare. Retrieved from [Link]

-

Abbate, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. (2020). Chemistry Notes. Retrieved from [Link]

-

Duddeck, H. (n.d.). 4. Determination of Absolute and Relative Configuration. Science of Synthesis. Retrieved from [Link]

-

Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Zhang, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]

-

Chiral Shift Reagents Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Parker, D. (1991). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). (2020). Organic Chemistry Data. Retrieved from [Link]

-

R. K. Ibrahim, et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

-

Villani, C., et al. (1995). The First Chiral Solvating Agent (CSA) without 1H NMR Signals: the Perdeuterio- 2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and Chiral Induction on Protonated Pirkle Alcohol. The Journal of Organic Chemistry. Retrieved from [Link]

- Stawinski, W. (2024). Chapter 5: A Brief Overview of the Chiral Agents.Books.

-

Not Voodoo. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]

-

Gao, Y., et al. (2014). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. ResearchGate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. purechemistry.org [purechemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Derivatization of Aldehydes and Ketones for Gas Chromatography (GC) Analysis

Abstract: The inherent chemical properties of many aldehydes and ketones, such as high polarity and thermal instability, pose significant challenges for their direct analysis by gas chromatography (GC). Derivatization is a critical sample preparation technique that chemically modifies these carbonyl compounds to improve their volatility, thermal stability, and chromatographic behavior, leading to enhanced separation and detection. This guide provides an in-depth overview of the most effective derivatization strategies for aldehydes and ketones, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

The Rationale for Derivatization in Carbonyl Analysis

Direct injection of underivatized aldehydes and ketones into a GC system often results in poor chromatographic performance. Several factors contribute to this:

-

Low Volatility: The polarity of the carbonyl group can lead to strong intermolecular interactions, reducing the volatility necessary for analytes to traverse the GC column.[1]

-

Thermal Instability: Many carbonyl compounds are susceptible to thermal degradation at the high temperatures of the GC inlet and column.[2][3]

-

Poor Peak Shape: Polar analytes can interact with active sites on the column, leading to peak tailing and reduced resolution.[4]

-

Co-elution: The similar chemical properties of various aldehydes and ketones can make their separation challenging.

Derivatization addresses these issues by converting the carbonyl functional group into a less polar, more volatile, and more thermally stable moiety.[5] This chemical modification leads to sharper, more symmetrical peaks and improved separation, ultimately enhancing the accuracy and sensitivity of the analysis.[4]

Key Derivatization Strategies

Two primary strategies have proven to be robust and reliable for the GC analysis of aldehydes and ketones: Oximation and Silylation . The choice of reagent and method depends on the specific analytes of interest, the sample matrix, and the desired sensitivity.

Oximation: Formation of Stable Oximes

Oximation is a widely used derivatization technique for carbonyl compounds. It involves the reaction of an aldehyde or ketone with a hydroxylamine derivative to form a stable oxime.

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond of the oxime.

Caption: General reaction scheme for the oximation of aldehydes and ketones.

A particularly effective reagent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting PFBHA-oxime derivatives offer several advantages:

-

Increased Volatility and Thermal Stability: The bulky, non-polar pentafluorobenzyl group significantly increases the volatility and thermal stability of the derivatives.

-

Enhanced Sensitivity: The presence of five fluorine atoms makes the derivatives highly responsive to electron capture detection (ECD), enabling trace-level analysis.[6]

-

Structural Information: The mass spectra of PFBHA-oximes often provide clear fragmentation patterns, aiding in structural elucidation.

The derivatization reaction with PFBHA can form two geometric isomers, (E) and (Z)-oximes, which may be separated by the GC column.[7] This is an important consideration during method development and data analysis.

Silylation: Replacing Active Hydrogens

Silylation is a versatile derivatization technique that involves the replacement of active hydrogen atoms (such as those in hydroxyl or enol forms of ketones) with a trimethylsilyl (TMS) group.[8] While not a direct reaction with the carbonyl group itself, silylation is crucial when analyzing multifunctional carbonyl compounds or to prevent unwanted side reactions.

The silylation reaction is a nucleophilic substitution (SN2) where a hydroxyl or enol group attacks the silicon atom of the silylation reagent, displacing a leaving group.[1]

Caption: General reaction scheme for the silylation of a compound with an active hydrogen.

A common and powerful silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] It readily reacts with active hydrogens to form volatile and thermally stable TMS derivatives.[9] For ketones that can exist in tautomeric enol forms, silylation can stabilize these forms and prevent the formation of multiple derivatives, which can complicate chromatographic analysis.[10][11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific application.

Protocol 1: PFBHA Derivatization of Aldehydes and Ketones

This protocol is suitable for a wide range of carbonyl compounds in various matrices.

Materials:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (CAS: 57981-02-9)

-

GC-grade solvent (e.g., hexane, toluene, or ethyl acetate)

-

Deionized water

-

Sample containing aldehydes and/or ketones

-

Internal standard solution

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC-MS or GC-ECD system

Procedure:

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent. If the sample is aqueous, it can often be used directly.[12]

-

Reagent Preparation: Prepare a fresh solution of PFBHA in deionized water at a concentration of 1-5 mg/mL. The optimal concentration may need to be determined experimentally.

-

Derivatization Reaction:

-

To a reaction vial, add 1 mL of the sample solution.

-

Add an appropriate amount of internal standard.

-

Add 100 µL of the PFBHA solution.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be validated for the specific analytes.[13]

-

-

Extraction:

-

After cooling to room temperature, add 1 mL of a non-polar organic solvent (e.g., hexane).

-

Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives.

-

Allow the layers to separate.

-

-

Analysis:

-

Carefully transfer the organic layer to a GC vial.

-

Inject an aliquot into the GC system.

-

Self-Validation:

-

Run a reagent blank (all components except the sample) to check for interfering peaks.

-

Analyze a known standard to confirm the retention times of the (E) and (Z) isomers.

-

Perform a recovery study by spiking a blank matrix with a known amount of analyte and processing it through the entire procedure.

Protocol 2: Two-Step Oximation and Silylation for Hydroxy-Ketones

This protocol is designed for compounds containing both carbonyl and hydroxyl groups, such as ketosteroids or certain drug metabolites.[10]

Materials:

-

All materials from Protocol 1

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (CAS: 25561-30-2)

-